Ethanone, 1-(2,4,5-trichloro3-thienyl)-
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Overview
Description
Ethanone, 1-(2,4,5-trichloro-3-thienyl)-: is a chemical compound with the molecular formula C6H3Cl3OS It is a derivative of thienyl ethanone, where the thienyl ring is substituted with three chlorine atoms at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- typically involves the chlorination of thienyl ethanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thienyl ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can improve efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thienyl ethanone derivative.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
Ethanone, 1-(2,4,5-trichloro-3-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethanone, 1-(2-thienyl)-: A similar compound without the chlorine substitutions.
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another derivative with methyl groups instead of chlorine atoms.
Uniqueness: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- is unique due to the presence of three chlorine atoms on the thienyl ring, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated or differently substituted analogs.
Properties
CAS No. |
89284-87-7 |
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Molecular Formula |
C6H3Cl3OS |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
1-(2,4,5-trichlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H3Cl3OS/c1-2(10)3-4(7)6(9)11-5(3)8/h1H3 |
InChI Key |
IAIAHQFUCALRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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